1-(Thiophen-3-yl)propan-2-amine hydrochloride

描述

1-(Thiophen-3-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C7H12ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and is structurally related to amphetamines

准备方法

Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)propan-2-amine hydrochloride can be synthesized through a multi-step process. One common method involves the reduction of (E)-3-(2-nitroprop-1-en-1-yl)thiophene using lithium aluminium hydride in tetrahydrofuran under reflux conditions. The resulting amine is then treated with hydrochloric acid in diethyl ether to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization from acetonitrile.

化学反应分析

Types of Reactions: 1-(Thiophen-3-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.

Reduction: The nitro group in precursor compounds can be reduced to an amine.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminium hydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Thiophene S-oxides.

Reduction: 1-(Thiophen-3-yl)propan-2-amine.

Substitution: N-alkyl or N-acyl derivatives of 1-(Thiophen-3-yl)propan-2-amine.

科学研究应用

Chemistry

1-(Thiophen-3-yl)propan-2-amine hydrochloride serves as a crucial building block in synthesizing more complex thiophene derivatives. Its ability to undergo various chemical reactions such as oxidation and nucleophilic substitution makes it valuable for creating diverse compounds in organic synthesis.

Biology

The compound is studied for its interaction with neurotransmitter systems, particularly as a norepinephrine-dopamine reuptake inhibitor. This mechanism suggests potential applications in treating neurological disorders by enhancing neurotransmitter availability in the synaptic cleft, similar to amphetamines but with different potency and selectivity.

Case Study: Neurotransmitter Interaction

Research indicates that compounds like this compound can modulate neurotransmitter levels, which is critical for developing treatments for conditions such as ADHD and depression. Its structural similarity to known stimulants raises both therapeutic interest and safety concerns due to potential side effects associated with stimulant use .

Medicine

Ongoing research explores the therapeutic potential of this compound, particularly in neurology. While its structural resemblance to methamphetamine necessitates caution, preliminary studies suggest it may offer benefits in specific contexts, such as mood enhancement or cognitive improvement .

Case Study: Clinical Observations

In clinical settings, compounds similar to this compound have been linked to stimulant effects, including increased alertness and energy levels. However, there are documented cases of adverse effects like anxiety and paranoia associated with misuse, underscoring the need for careful evaluation in therapeutic contexts .

Industrial Applications

In addition to its research applications, this compound is being explored for its potential in developing materials with specific electronic properties, particularly in organic semiconductors. Its unique chemical structure allows for innovative approaches in material science, paving the way for advancements in electronic devices.

Summary of Findings

| Application Area | Description |

|---|---|

| Chemistry | Building block for synthesizing thiophene derivatives; versatile chemical reactions |

| Biology | Modulates neurotransmitter systems; potential treatment for neurological disorders |

| Medicine | Investigated for therapeutic uses; stimulant-like effects warrant caution |

| Industry | Potential use in organic semiconductor development |

作用机制

The mechanism of action of 1-(Thiophen-3-yl)propan-2-amine hydrochloride involves its interaction with neurotransmitter systems. It is believed to function as a norepinephrine-dopamine reuptake inhibitor, similar to other amphetamine analogues . This interaction increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

相似化合物的比较

Thiopropamine: An analogue where the phenyl ring is replaced by thiophene, with similar stimulant effects but lower potency.

Methiopropamine: A methamphetamine analogue with a thiophene ring, known for its stimulant properties.

Uniqueness: 1-(Thiophen-3-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

生物活性

1-(Thiophen-3-yl)propan-2-amine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into the compound's interactions with biological systems, its pharmacological properties, and relevant case studies.

Chemical Structure and Properties

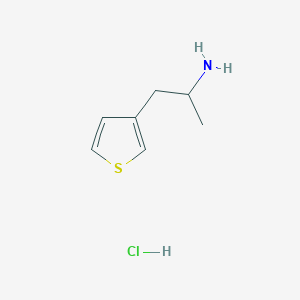

This compound features a thiophene ring, which is known for its unique electronic properties that can influence biological interactions. The compound's structure can be represented as follows:

This compound is a chiral amine, existing in enantiomeric forms, which may exhibit different biological activities due to stereochemical variations.

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. Preliminary studies indicate that it may modulate serotonin and dopamine pathways, suggesting potential stimulant properties. The exact mechanism involves binding to specific receptors or enzymes, thereby influencing various signaling pathways within the body.

Stimulant Properties

Research indicates that compounds structurally related to this compound may exhibit stimulant effects. These effects are hypothesized to arise from enhanced dopaminergic activity, similar to other amphetamines .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of related compounds. For instance, derivatives of thiophene have shown promising in vitro activity against various pathogens. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs demonstrate significant antimicrobial properties .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |

| Compound 4a | 3.12 - 12.5 | Escherichia coli |

Toxicological Reports

A notable case involved a patient presenting with symptoms consistent with stimulant use after ingestion of a substance containing methiopropamine (MPA), a close analog of this compound. The patient exhibited agitation and cardiovascular symptoms but was stabilized without lasting effects. This case highlights the potential risks associated with compounds in this chemical class .

Clinical Observations

In clinical settings, substances related to thiophene derivatives have been associated with acute toxicity and psychiatric symptoms such as paranoia and hallucinations. These observations underscore the importance of understanding the pharmacodynamics and safety profiles of such compounds before therapeutic applications can be considered .

Research Findings

Recent investigations into the binding affinities of thiophene derivatives have revealed interactions with various receptors, including serotonin receptors. These interactions suggest that further research could elucidate therapeutic potentials for mood disorders or other neurological conditions.

属性

IUPAC Name |

1-thiophen-3-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYLFJHNGXXQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86188-25-2 | |

| Record name | 3-Thiopheneethanamine, α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86188-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。